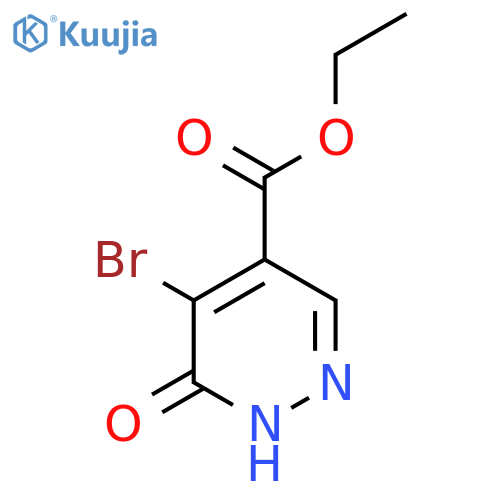Cas no 2092811-50-0 (Ethyl 5-bromo-6-oxo-1H-pyridazine-4-carboxylate)

2092811-50-0 structure
商品名:Ethyl 5-bromo-6-oxo-1H-pyridazine-4-carboxylate
Ethyl 5-bromo-6-oxo-1H-pyridazine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-7441971
- 2092811-50-0
- ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-4-carboxylate
- Ethyl 5-bromo-6-oxo-1H-pyridazine-4-carboxylate
-
- インチ: 1S/C7H7BrN2O3/c1-2-13-7(12)4-3-9-10-6(11)5(4)8/h3H,2H2,1H3,(H,10,11)
- InChIKey: URIBJPGJZWWPDE-UHFFFAOYSA-N
- ほほえんだ: BrC1C(NN=CC=1C(=O)OCC)=O
計算された属性
- せいみつぶんしりょう: 245.96400g/mol
- どういたいしつりょう: 245.96400g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 67.8Ų
Ethyl 5-bromo-6-oxo-1H-pyridazine-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7441971-1.0g |
ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-4-carboxylate |
2092811-50-0 | 95% | 1.0g |
$1485.0 | 2024-05-23 | |
| Enamine | EN300-7441971-10.0g |
ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-4-carboxylate |
2092811-50-0 | 95% | 10.0g |
$6390.0 | 2024-05-23 | |
| Enamine | EN300-7441971-0.05g |
ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-4-carboxylate |
2092811-50-0 | 95% | 0.05g |
$344.0 | 2024-05-23 | |
| Enamine | EN300-7441971-2.5g |
ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-4-carboxylate |
2092811-50-0 | 95% | 2.5g |
$2912.0 | 2024-05-23 | |
| Enamine | EN300-7441971-5.0g |
ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-4-carboxylate |
2092811-50-0 | 95% | 5.0g |
$4309.0 | 2024-05-23 | |
| 1PlusChem | 1P028I9A-1g |
ethyl5-bromo-6-oxo-1,6-dihydropyridazine-4-carboxylate |
2092811-50-0 | 95% | 1g |
$1898.00 | 2023-12-19 | |
| 1PlusChem | 1P028I9A-2.5g |
ethyl5-bromo-6-oxo-1,6-dihydropyridazine-4-carboxylate |
2092811-50-0 | 95% | 2.5g |
$3662.00 | 2023-12-19 | |
| 1PlusChem | 1P028I9A-5g |
ethyl5-bromo-6-oxo-1,6-dihydropyridazine-4-carboxylate |
2092811-50-0 | 95% | 5g |
$5388.00 | 2023-12-19 | |
| Enamine | EN300-7441971-0.25g |
ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-4-carboxylate |
2092811-50-0 | 95% | 0.25g |
$735.0 | 2024-05-23 | |
| 1PlusChem | 1P028I9A-500mg |
ethyl5-bromo-6-oxo-1,6-dihydropyridazine-4-carboxylate |
2092811-50-0 | 95% | 500mg |
$1494.00 | 2023-12-19 |
Ethyl 5-bromo-6-oxo-1H-pyridazine-4-carboxylate 関連文献
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
2092811-50-0 (Ethyl 5-bromo-6-oxo-1H-pyridazine-4-carboxylate) 関連製品
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
